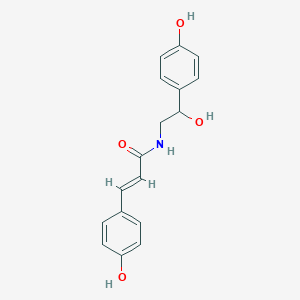

N-トランス-p-クマロイルオクトパミン

概要

説明

N-トランス-p-クマロイルオクトパミンは、天然に存在するヒドロキシシナモイルアミド化合物です。 ニンニク属、ナス、ジャガイモなど、さまざまな植物に含まれています 。 この化合物は、抗酸化作用や血糖降下作用などの潜在的な生物活性のため、注目を集めています 。

科学的研究の応用

Chemistry: Used as a model compound for studying amide bond formation and hydroxycinnamoyl derivatives.

Biology: Investigated for its role in plant defense mechanisms and as a natural antioxidant.

Industry: Potential use in the development of natural antioxidants and functional foods.

作用機序

N-トランス-p-クマロイルオクトパミンは、主にその抗酸化活性によって効果を発揮します。スーパーオキシドジスムターゼ(SOD)、グルタチオン(GSH)、グルタチオンペルオキシダーゼ(GSH-Px)などの抗酸化酵素の活性を高めます。 この化合物はまた、グルコース代謝と酸化ストレス応答において重要な役割を果たすPI3K/AKT/GSK3βシグナル伝達経路を調節します 。

生化学分析

Cellular Effects

N-trans-p-Coumaroyloctopamine has been shown to exhibit high antioxidant activity, as indicated by the increased activity of SOD, GSH, and GSH-Px in HL-7702 cells induced by both high glucose (HG) and palmitic acid (PA) . It significantly augmented glucose uptake and glycogen synthesis in HG/PA-treated HL-7702 cells .

Molecular Mechanism

It has been suggested that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

In diabetic mice induced by both high-fat diet (HFD) and streptozotocin (STZ), administration of N-trans-p-Coumaroyloctopamine not only significantly increased the antioxidant levels of GSH-PX, SOD, and GSH, but also dramatically alleviated hyperglycemia and hepatic glucose metabolism in a dose-dependent manner .

準備方法

合成経路と反応条件

N-トランス-p-クマロイルオクトパミンは、p-クマリン酸とオクトパミンを反応させることで合成できます。この反応は通常、ジクロロメタンなどの有機溶媒中で、N,N'-ジシクロヘキシルカルボジイミド(DCC)や4-ジメチルアミノピリジン(DMAP)などのカップリング剤を使用します。 この反応は通常、室温などの穏やかな条件下で行われ、目的の生成物が得られます 。

工業生産方法

N-トランス-p-クマロイルオクトパミンに関する具体的な工業生産方法は、あまり公表されていませんが、一般的なアプローチとしては、大規模生産に適した合成経路を最適化することが挙げられます。これには、反応のスケールアップ、効率的な精製プロセスの確保、高純度で高収率で化合物を製造するための品質管理が含まれます。

化学反応の分析

反応の種類

N-トランス-p-クマロイルオクトパミンは、さまざまな化学反応を起こします。具体的には、

酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤によって促進される可能性があります。

還元: 水素化ホウ素ナトリウムなどの還元剤を用いて還元反応を行うことができます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: メタノール中の水素化ホウ素ナトリウム。

生成される主な生成物

酸化: 対応するキノンの生成。

還元: 還元されたアミドの生成。

置換: アルキル化誘導体の生成.

科学研究への応用

化学: アミド結合形成とヒドロキシシナモイル誘導体の研究におけるモデル化合物として使用されます。

生物学: 植物の防御機構における役割と天然抗酸化物質として研究されています。

類似化合物との比較

類似化合物

- N-トランス-フェルロイルオクトパミン

- N-トランス-カフェオイルチラミン

- N-トランス-p-クマロイルチラミン

- N-トランス-フェルロイルチラミン

独自性

N-トランス-p-クマロイルオクトパミンは、ヒドロキシシナモイル基とオクトパミン部分の特定の組み合わせによって独特です。 この構造は、独特の抗酸化作用と血糖降下作用を与え、研究や潜在的な治療応用にとって貴重な化合物となっています 。

特性

IUPAC Name |

(E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-14-6-1-12(2-7-14)3-10-17(22)18-11-16(21)13-4-8-15(20)9-5-13/h1-10,16,19-21H,11H2,(H,18,22)/b10-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATOSFCFMOPAHX-XCVCLJGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NCC(C2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NCC(C2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001307550 | |

| Record name | N-trans-p-Coumaroyloctopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-trans-p-Coumaroyloctopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66648-45-1 | |

| Record name | N-trans-p-Coumaroyloctopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66648-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-trans-p-Coumaroyloctopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-trans-p-Coumaroyloctopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214 - 215 °C | |

| Record name | N-trans-p-Coumaroyloctopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known sources of N-trans-p-Coumaroyloctopamine?

A1: N-trans-p-Coumaroyloctopamine has been isolated from various plant sources, including Solani Melongenae Radix (eggplant root) [, ], Talinum triangulare roots [], Phellodendron chinense var. glabriusculum fruits [], and Lycianthes biflora [].

Q2: What analytical methods are commonly employed for identifying and quantifying N-trans-p-Coumaroyloctopamine?

A2: High-performance liquid chromatography coupled with diode-array detection (HPLC-DAD) is frequently used for the simultaneous determination of N-trans-p-Coumaroyloctopamine and other related compounds in plant extracts []. Additionally, ultra-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC/ESI/qTOF-MS) has been employed for identifying metabolites of N-trans-p-Coumaroyloctopamine in biological samples [].

Q3: Has the metabolism of N-trans-p-Coumaroyloctopamine been investigated?

A3: Yes, studies in rats have revealed that N-trans-p-Coumaroyloctopamine undergoes metabolism primarily via hydroxylation, methylation, glucuronidation, and sulfation reactions. These metabolic transformations were observed in plasma, urine, feces, and liver tissues [].

Q4: Are there any studies exploring the potential of N-trans-p-Coumaroyloctopamine to interact with specific enzymes?

A4: Research suggests that N-trans-p-Coumaroyloctopamine may act as a potential ligand for superoxide dismutase (SOD). Bio-affinity ultrafiltration liquid chromatography-mass spectrometry (UF-LC-MS) experiments and molecular docking analysis indicated a potential interaction between N-trans-p-Coumaroyloctopamine and SOD [].

Q5: What biological activities have been associated with N-trans-p-Coumaroyloctopamine?

A5: While comprehensive studies are still ongoing, N-trans-p-Coumaroyloctopamine has shown potential cytotoxic activities against A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines []. Further research is needed to elucidate its mechanisms of action and potential therapeutic applications.

Q6: Does the structure of N-trans-p-Coumaroyloctopamine provide insights into its potential biological activity?

A6: The presence of a phenolic hydroxyl group, an amine group, and an α, β-unsaturated carbonyl system within the structure of N-trans-p-Coumaroyloctopamine suggests its potential for antioxidant activity. This is further supported by the observed interaction with SOD, a key antioxidant enzyme [].

Q7: Have any studies investigated the geographical variation in N-trans-p-Coumaroyloctopamine content?

A7: Analysis of Solani Melongenae Radix samples from different cultivation regions in China revealed variations in N-trans-p-Coumaroyloctopamine content []. This highlights the potential impact of geographical factors on the phytochemical composition of plants containing this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate](/img/structure/B207294.png)

![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)